methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093361
InChI: InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1
SMILES:
Molecular Formula: C7H13Cl2N3O3
Molecular Weight: 258.10 g/mol

methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC18093361

Molecular Formula: C7H13Cl2N3O3

Molecular Weight: 258.10 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride -

Specification

Molecular Formula C7H13Cl2N3O3
Molecular Weight 258.10 g/mol
IUPAC Name methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate;dihydrochloride
Standard InChI InChI=1S/C7H11N3O3.2ClH/c1-13-6(11)5(8)2-4-3-9-7(12)10-4;;/h3,5H,2,8H2,1H3,(H2,9,10,12);2*1H/t5-;;/m0../s1
Standard InChI Key ZASGHJOMEHMUGW-XRIGFGBMSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CNC(=O)N1)N.Cl.Cl
Canonical SMILES COC(=O)C(CC1=CNC(=O)N1)N.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Features

  • Core Structure: The compound features an L-configuration amino acid backbone with a methyl ester at the carboxyl group and a 2-hydroxyimidazole substituent at the β-position.

  • Dihydrochloride Salt: The presence of two hydrochloride groups improves aqueous solubility, a critical factor for pharmaceutical formulations .

Key Structural Data:

PropertyValueSource
SMILESCOC(=O)[C@H](Cc1nc([nH]c1)O)N.Cl.Cl
IUPAC NameMethyl (2S)-2-amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoate dihydrochloride
Purity≥95% (HPLC)

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via:

  • Esterification: Reaction of histidine or a related precursor with methanol under acidic conditions to form the methyl ester.

  • Hydroxylation: Introduction of the 2-hydroxy group on the imidazole ring using oxidizing agents like H₂O₂ or enzymatic methods .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form .

Spectral Characterization

  • IR Spectroscopy: Peaks at 3430 cm⁻¹ (O-H stretch), 1635 cm⁻¹ (C=O ester), and 1338 cm⁻¹ (C-N stretch) confirm functional groups .

  • ¹H-NMR (DMSO-d₆): Signals at δ 3.71 ppm (methoxy group), δ 8.52 ppm (imidazole NH), and δ 4.22 ppm (α-proton) align with the structure .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 263.10 [M+H]⁺ .

Biological Activity and Applications

Antimicrobial Properties

Studies on analogous imidazole derivatives demonstrate broad-spectrum activity:

  • Gram-positive bacteria: Inhibition zones of 19–36 mm against Staphylococcus aureus .

  • Fungi: Moderate activity against Candida albicans (IC₅₀: 25–50 µM) .

Pharmaceutical Relevance

  • The dihydrochloride form enhances bioavailability, making it a candidate for prodrug development and metal chelation therapies .

Physicochemical Data

PropertyValueMethod/Source
Melting Point>250°C (decomposes)DSC
Solubility>50 mg/mL in H₂O
LogP-0.87 (predicted)ChemSpace
pKa6.8 (imidazole NH), 3.2 (COOH)Computational

Future Directions

  • Structure-Activity Studies: Optimizing the hydroxyimidazole moiety for enhanced anticancer efficacy.

  • Drug Delivery Systems: Exploring nanoparticle formulations to improve pharmacokinetics .

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